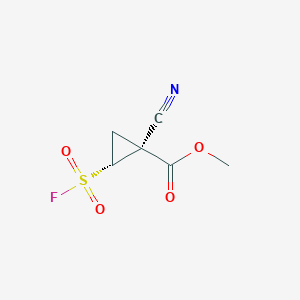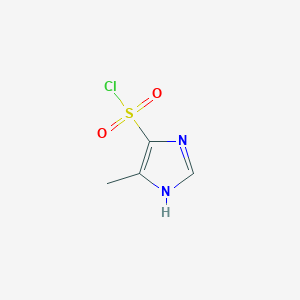
2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenyl)ethane-1-sulfonyl chloride, commonly known as Dichlorophenylsulfonyl chloride (DCPSCl), is a synthetic chemical compound commonly used in scientific research. DCPSCl is a strong electrophile that is used for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and bioactive compounds. DCPSCl is a useful reagent for the synthesis of various biologically active compounds, such as heterocyclic compounds, peptides, and peptidomimetics. The versatility of DCPSCl makes it a valuable tool for the synthesis of a wide variety of compounds.
Scientific Research Applications
2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride is used in a variety of scientific research applications, such as the synthesis of heterocyclic compounds, peptides, and peptidomimetics. It can also be used in the synthesis of pharmaceuticals, agrochemicals, and bioactive compounds. This compound is also used in the synthesis of compounds for use in drug discovery and development, as well as in the synthesis of compounds for use in biotechnology.
Mechanism of Action
2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride is a strong electrophile, meaning that it can react with electron-rich molecules to form covalent bonds. This reaction is known as electrophilic substitution, and is the basis for the synthesis of many organic compounds. This compound can react with electron-rich molecules in a variety of ways, depending on the structure of the molecule. For example, it can react with aromatic compounds to form aryl sulfonamides, or with aliphatic compounds to form alkyl sulfonamides.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown, as the compound is not used in humans or animals. However, it is known that this compound can react with proteins and other biological molecules, and can interfere with their normal functioning. Therefore, it is important to ensure that this compound is used in a controlled environment, and that any traces of the compound are removed before use.
Advantages and Limitations for Lab Experiments
2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively inexpensive compared to other reagents. It is also highly reactive, meaning that it can be used to synthesize a wide variety of compounds in a short amount of time. However, this compound is also highly toxic, and must be handled with care. It is also highly volatile, meaning that it must be stored in a cool, dry place, and should not be exposed to air or light.
Future Directions
Given its versatility and reactivity, 2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride has a number of potential future applications. For example, it could be used in the synthesis of compounds for use in drug discovery and development, as well as in the synthesis of compounds for use in biotechnology. It could also be used in the synthesis of compounds for use in agrochemicals or for the production of biofuels. Additionally, it could be used in the synthesis of compounds for use in medical imaging and diagnostics. Finally, it could be used in the synthesis of compounds for use in materials science and nanotechnology.
Synthesis Methods
2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride can be synthesized in a variety of ways, including the reaction of 2,6-dichlorobenzoyl chloride with sodium sulfite in the presence of a base. This reaction produces a mixture of the desired product and other byproducts, which must be separated and purified before use. This compound can also be synthesized from the reaction of 2,6-dichlorobenzoyl chloride with sodium sulfide in the presence of a base. This method produces a purer product than the previous method, but is more difficult to perform and requires more time.
properties
IUPAC Name |
2-(2,6-dichlorophenyl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2S/c9-7-2-1-3-8(10)6(7)4-5-14(11,12)13/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCXGVMNBNUQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCS(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Urea, N-(2,3-dihydro-3-benzofuranyl)-N'-[4-[(3-fluorophenyl)methyl]tetrahydro-2H-pyran-4-yl]-](/img/structure/B6602139.png)
![2-methoxy-1-azaspiro[4.4]non-1-ene](/img/structure/B6602145.png)
![rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B6602153.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B6602171.png)

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)


![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)

![1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B6602206.png)
![methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6602215.png)
